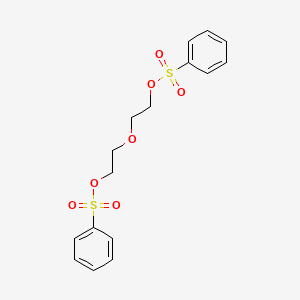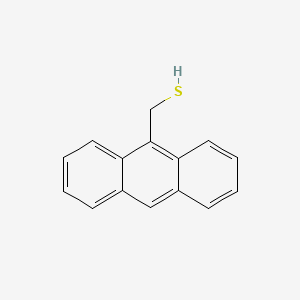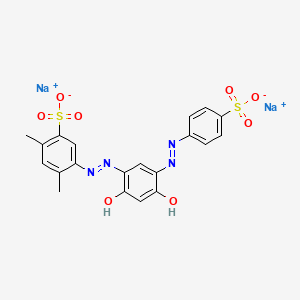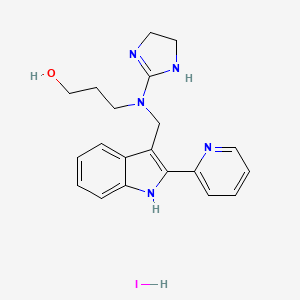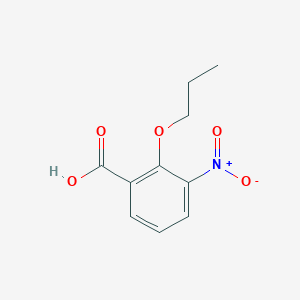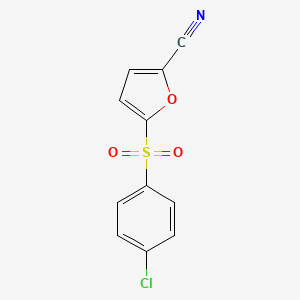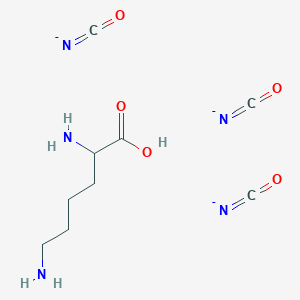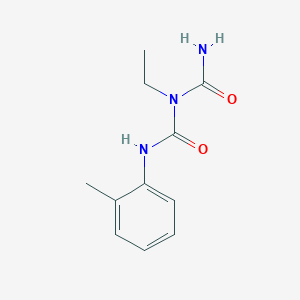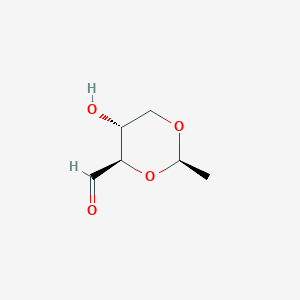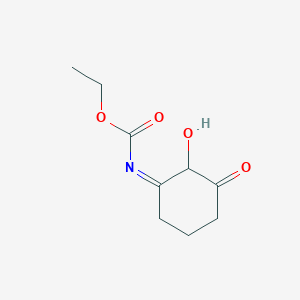![molecular formula C18H16N4S B14455051 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine CAS No. 73819-28-0](/img/structure/B14455051.png)
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamidine group attached to a thienyl ring, further connected to a carbamimidoylphenyl group. It is known for its potential use in medicinal chemistry, particularly as an inhibitor of specific enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the thienyl ring.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor for specific enzymes, making it valuable in studying enzyme functions and interactions.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine involves its interaction with specific molecular targets, such as enzymes. It binds to the active site of these enzymes, inhibiting their activity by preventing substrate binding or catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions and processes .
Comparación Con Compuestos Similares
Similar Compounds
Diminazene: Known for its anti-infective properties, particularly against protozoa.
K313: A structural analog with inhibitory effects on protein arginine methyltransferases.
Uniqueness
4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable tool in both research and potential therapeutic applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
73819-28-0 |
|---|---|
Fórmula molecular |
C18H16N4S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-[5-(4-carbamimidoylphenyl)thiophen-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C18H16N4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) |
Clave InChI |
UHNLSPPEMSHVID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


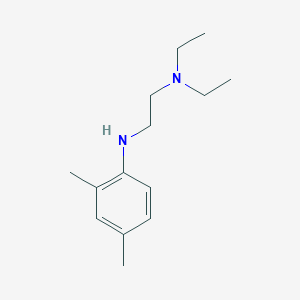
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
